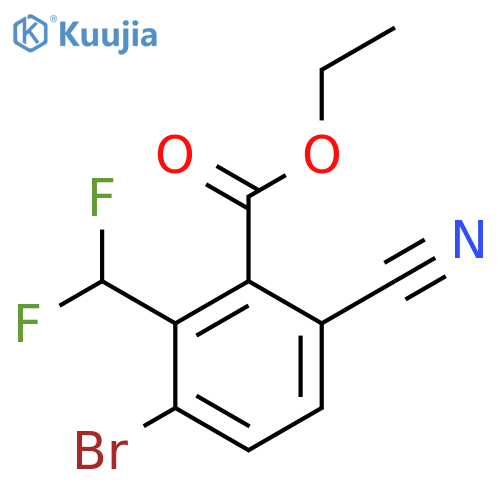

Cas no 1805593-89-8 (Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate)

Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate

-

- インチ: 1S/C11H8BrF2NO2/c1-2-17-11(16)8-6(5-15)3-4-7(12)9(8)10(13)14/h3-4,10H,2H2,1H3

- InChIKey: QEYDWVVZSYEHGE-UHFFFAOYSA-N

- SMILES: BrC1=CC=C(C#N)C(C(=O)OCC)=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 329

- トポロジー分子極性表面積: 50.1

- XLogP3: 3.2

Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016773-1g |

Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate |

1805593-89-8 | 97% | 1g |

1,519.80 USD | 2021-06-18 |

Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoateに関する追加情報

Research Brief on Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate (CAS: 1805593-89-8)

Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate (CAS: 1805593-89-8) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and cyano functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of enzyme inhibitors and small-molecule therapeutics targeting various diseases.

The compound's structural features, including the bromo and cyano substituents, make it a valuable building block for the construction of complex heterocyclic systems. Researchers have explored its utility in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role in the synthesis of novel kinase inhibitors, showcasing its relevance in oncology research.

Recent advancements in synthetic methodologies have further expanded the applications of Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate. A team at the University of Cambridge reported a streamlined one-pot synthesis approach, improving the yield and purity of the compound while reducing production costs. This development is particularly significant for large-scale pharmaceutical manufacturing, where efficiency and cost-effectiveness are critical considerations.

In the context of drug metabolism and pharmacokinetics (DMPK), studies have investigated the stability and metabolic pathways of derivatives synthesized from this compound. The difluoromethyl group has been shown to enhance metabolic stability compared to traditional methyl groups, potentially leading to improved drug half-lives in vivo. These findings were corroborated by a 2024 publication in Bioorganic & Medicinal Chemistry Letters, which highlighted the compound's utility in addressing common challenges in drug development.

Emerging research has also explored the compound's potential in agrochemical applications. Its structural motifs have been incorporated into novel pesticide formulations, demonstrating promising activity against resistant pest strains. This dual applicability in pharmaceutical and agricultural sectors underscores the compound's versatility and broad industrial relevance.

Future research directions for Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate include exploring its use in targeted protein degradation strategies and as a precursor for fluorine-containing PET imaging probes. The compound's unique combination of functional groups positions it as a valuable tool for advancing multiple areas of chemical biology and medicinal chemistry research.

1805593-89-8 (Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate) Related Products

- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)

- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])

- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)

- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)

- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)

- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)